1-(2-Ethoxyethyl)-1h-indol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)indol-4-amine |
InChI |
InChI=1S/C12H16N2O/c1-2-15-9-8-14-7-6-10-11(13)4-3-5-12(10)14/h3-7H,2,8-9,13H2,1H3 |
InChI Key |
VVQCWTKSEQAISG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C=CC2=C(C=CC=C21)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 1-(2-Ethoxyethyl)-1H-indol-4-amine
The construction of this compound is typically achieved through a multi-step synthetic sequence, as direct methods for its one-pot synthesis are not prominently described in the literature. The general strategy involves the initial formation of a substituted indole (B1671886) core, followed by functional group manipulations to introduce the desired substituents at the N-1 and C-4 positions. A common and logical approach commences with the synthesis of 4-nitroindole, a key intermediate, which is then N-alkylated and subsequently reduced to the target amine.
Multi-step Synthetic Strategies
A prevalent multi-step route for the synthesis of this compound involves three main stages:
Synthesis of 4-Nitroindole: The synthesis of the 4-nitroindole core is a critical first step. The Reissert indole synthesis is a classic and reliable method for this transformation. This process typically involves the condensation of ortho-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide to form an intermediate, which is then cyclized to the indole ring. Another established method is the Batcho-Leimgruber indole synthesis, which can also be employed to produce 4-nitroindole from appropriate precursors.
N-Alkylation of 4-Nitroindole: The subsequent step is the introduction of the 2-ethoxyethyl group at the nitrogen atom of the 4-nitroindole. This is a standard N-alkylation reaction. The indole nitrogen is first deprotonated using a suitable base to form the corresponding anion, which then acts as a nucleophile, attacking an alkylating agent such as 2-bromoethyl ethyl ether or a similar electrophile. The choice of base and solvent is crucial for the efficiency of this step.
Reduction of the Nitro Group: The final step is the reduction of the nitro group at the C-4 position to the desired amine functionality. This transformation is a common procedure in organic synthesis, and various reducing agents can be employed. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source is a clean and efficient method. Alternatively, catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate in the presence of a catalyst, offers a practical alternative to using gaseous hydrogen. Metal-based reductions, for instance with tin(II) chloride or iron in acidic media, are also viable options.
A plausible multi-step synthetic pathway is outlined below:
Step 1: Synthesis of 4-Nitroindole from 2-Methyl-3-nitroaniline
| Reactants | Reagents | Solvent | Temperature | Yield |
| 2-Methyl-3-nitroaniline, Diethyl oxalate | Potassium ethoxide | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | 40°C | ~71% |
Step 2: N-Alkylation of 4-Nitroindole with 2-Bromoethyl ethyl ether
| Reactants | Base | Solvent | Temperature | Yield |
| 4-Nitroindole, 2-Bromoethyl ethyl ether | Sodium hydride (NaH) or Potassium carbonate (K2CO3) | Dimethylformamide (DMF) or Acetonitrile | Room Temperature to 50°C | Moderate to Good |
Step 3: Reduction of 1-(2-Ethoxyethyl)-4-nitro-1H-indole
| Reactant | Catalyst/Reducing Agent | Solvent | Temperature | Yield |
| 1-(2-Ethoxyethyl)-4-nitro-1H-indole | Pd/C, H2 or Ammonium formate | Ethanol or Methanol | Room Temperature | Good to Excellent |
Optimization of Reaction Conditions (Temperature, Solvent, Catalyst)
N-Alkylation Step: The choice of base is critical in the N-alkylation of 4-nitroindole. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the indole nitrogen, leading to a more reactive nucleophile. However, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile, and may offer better functional group tolerance. The reaction temperature is typically kept moderate, from room temperature to around 50-60°C, to ensure a reasonable reaction rate without promoting side reactions.
Reduction Step: The selection of the catalyst and reaction conditions for the reduction of the nitro group is crucial for achieving high yields and chemoselectivity. Palladium on carbon (Pd/C) is a highly efficient catalyst for hydrogenation. The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure of hydrogen gas. For catalytic transfer hydrogenation, the choice of the hydrogen donor (e.g., formic acid, ammonium formate) and the catalyst loading can be optimized to maximize the reaction rate and yield. The solvent for the reduction is usually a protic solvent like ethanol or methanol, which facilitates the reaction.
| Step | Parameter | Variation | Effect on Yield/Selectivity |
| N-Alkylation | Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger bases can lead to faster reactions, but milder bases may offer better control and selectivity. |
| N-Alkylation | Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents like DMF generally give good results by solvating the cation and leaving the nucleophile reactive. |
| N-Alkylation | Temperature | Room Temp. to 60°C | Higher temperatures increase the reaction rate but may also lead to side products. |
| Reduction | Catalyst | Pd/C, PtO₂, Raney Ni | Pd/C is a common and effective choice for nitro group reductions. |
| Reduction | Hydrogen Source | H₂ gas, Ammonium formate, Formic acid | Transfer hydrogenation offers a safer alternative to gaseous hydrogen. |
| Reduction | Solvent | Ethanol, Methanol, Ethyl acetate | Protic solvents are generally preferred for catalytic hydrogenation. |
Novel Approaches and Innovations in Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, novel approaches to the synthesis of indole derivatives, including this compound, are being explored. These methods aim to reduce the environmental impact of chemical processes by minimizing waste, using safer reagents, and improving energy efficiency.
Green Chemistry Principles in Synthesis
The principles of green chemistry can be applied to various stages of the synthesis of this compound.
Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like DMF with more environmentally benign alternatives is a key aspect of green chemistry. Solvents such as water, ethanol, or ionic liquids are being investigated for indole synthesis.
Catalysis: The use of heterogeneous catalysts, such as Pd/C for the reduction step, is advantageous as they can be easily recovered and reused, reducing waste and cost.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. While multi-step syntheses often have lower atom economy, process optimization can help to improve it.
Flow Chemistry Applications
Flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. The synthesis of this compound could potentially be adapted to a continuous flow process.
Improved Heat and Mass Transfer: Flow reactors provide excellent control over reaction temperature and mixing, which can lead to higher yields, better selectivity, and shorter reaction times.
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents or exothermic reactions.
Automation and Scalability: Flow chemistry systems can be easily automated for continuous production and are readily scalable from laboratory to industrial production.
Chemoenzymatic Synthesis Considerations
Chemoenzymatic synthesis, which integrates enzymatic and chemical transformations, offers a powerful strategy for the production of complex molecules with high selectivity and under mild reaction conditions. While specific chemoenzymatic routes for this compound are not extensively documented, analogous enzymatic transformations on indole scaffolds suggest plausible approaches.
Enzymes such as lipases, oxidases, and transaminases have been employed in the synthesis of various indole-containing molecules. For instance, lipases are widely used for the kinetic resolution of racemic mixtures to produce enantiomerically pure intermediates. A potential chemoenzymatic strategy for an enantiomerically enriched precursor to this compound could involve the enzymatic resolution of a chiral intermediate.
Furthermore, thiamine-diphosphate (ThDP)-dependent enzymes have been utilized in the synthesis of indole-containing acyloins, which are valuable precursors for more complex indole derivatives nih.govnih.gov. A hypothetical chemoenzymatic route could involve the enzymatic synthesis of a functionalized indole-3-pyruvate derivative, which could then be chemically converted to the target 4-aminoindole structure. The biotransformation system could employ a tryptophan synthase variant and an L-amino acid oxidase to generate the indole-3-pyruvate intermediate nih.gov.
Regioselectivity and Stereoselectivity in Synthesis
The control of regioselectivity and stereoselectivity is paramount in the synthesis of substituted indoles to ensure the desired isomer is obtained.
Achieving the 4-amino substitution pattern on the indole ring is a key challenge. Many classical indole syntheses, such as the Fischer indole synthesis, are often limited by the regioselectivity of the cyclization step. However, modern synthetic methods offer greater control.
One potential strategy involves the use of ortho-substituted anilines as starting materials. For example, a divergent synthesis of 4-amino indoles has been reported starting from 2-alkynylanilines rsc.org. This approach allows for the introduction of the amino group at the desired position prior to the indole ring formation.
Another approach could involve the directed metallation of an appropriately protected indole. The choice of directing group and the reaction conditions can influence the position of metallation and subsequent electrophilic trapping to introduce the amino functionality or a precursor.
While this compound itself is not chiral, the introduction of substituents at other positions on the indole ring or on the ethoxyethyl side chain could create stereocenters. The development of diastereoselective and enantioselective synthetic methods is crucial for accessing specific stereoisomers.
Asymmetric catalysis is a powerful tool for achieving enantioselectivity. For instance, chiral phosphoric acids have been used as catalysts for the enantioselective N-alkylation of indoles mdpi.com. This methodology could potentially be adapted for the asymmetric synthesis of N-substituted indoles with a chiral center on the N1-substituent.
Furthermore, organocatalytic strategies have been developed for the synthesis of chiral N-functionalized indoles, often addressing the challenges of the low acidity of the N-H bond and the low nucleophilicity of the indole nitrogen mdpi.com. These methods often involve the use of electron-withdrawing groups at the C2 or C3 positions to increase the acidity of the N-H bond or electron-donating groups at the C3 position to enhance nucleophilicity mdpi.com.
Derivatization and Functionalization of the this compound Core
The derivatization of the this compound core can provide access to a library of compounds with potentially diverse biological activities. Functionalization can be targeted at the indole nitrogen, the indole ring, or the ethoxyethyl side chain.
The ethoxyethyl group at the N1 position can be introduced through N-alkylation of a 4-aminoindole precursor. The reactivity of the indole nitrogen is influenced by the electronic properties of the indole ring. The N-H bond of indoles has low acidity, which can make N-alkylation challenging mdpi.com. However, various methods have been developed to overcome this, including the use of strong bases or transition metal catalysis.
The synthesis of N-alkylated indoles can be achieved through reactions with alkyl halides or other electrophiles. The choice of solvent and base is critical for optimizing the reaction conditions.
The existing amino group at the C4 position and the ethoxyethyl group at the N1 position will influence the reactivity of the indole ring towards further substitution. The amino group is an activating group and will direct electrophilic substitution primarily to the C5 and C7 positions.
The electronic properties of substituents at the 4-position of the indole ring have been shown to significantly affect the electronic transition dipole moments of the indole chromophore nih.gov. This suggests that modifications at this position can be used to tune the spectroscopic properties of the molecule.
Functionalization at the C2 and C3 positions of the indole ring is also a common strategy for derivatization. For example, the C3 position is typically the most nucleophilic position in the indole ring and is prone to electrophilic substitution. Various methods for the C-H functionalization of indoles have been developed to introduce a wide range of substituents at different positions on the ring researchgate.net.
Alterations of the Ethoxyethyl Side Chain
The N-1 ethoxyethyl side chain of this compound presents a site for chemical modification that can influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Alterations of this side chain can be achieved through several chemical strategies, primarily involving cleavage of the ether bond or modification of the terminal ethyl group.
One of the most common transformations for an ether linkage is its cleavage. mdma.chwikipedia.org In the context of the ethoxyethyl group, this would typically be achieved under strongly acidic conditions, often with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Depending on the reaction conditions and the substitution pattern of the ether, this can occur through either an S_N1 or S_N2 mechanism. wikipedia.org For a primary ether such as the ethoxyethyl group, an S_N2 mechanism is generally expected. libretexts.org
Table 1: Potential Products from Ether Cleavage of this compound
| Starting Material | Reagents | Potential Product(s) | Reaction Type |
| This compound | HBr or HI | 1-(2-Hydroxyethyl)-1h-indol-4-amine and Ethyl halide | Ether Cleavage |
Further functionalization could be achieved by first cleaving the ether to the corresponding alcohol, 1-(2-hydroxyethyl)-1h-indol-4-amine. This hydroxyl group can then serve as a handle for a variety of subsequent chemical transformations. For instance, it could be esterified, etherified with a different alkyl group, or converted to a leaving group for nucleophilic substitution, thereby allowing for the introduction of a wide range of functional groups.
Another potential alteration, though less common for simple alkyl ethers, could involve oxidation of the ethyl group under specific conditions, although this would likely require a more complex multi-step process to achieve selectively. Additionally, radical-based reactions could potentially be employed to functionalize the ethoxyethyl chain, but these methods often lack the high selectivity required for complex molecules.
Synthesis of Prodrugs or Bioconjugates for Chemical Biology Studies
The development of prodrugs and bioconjugates is a key strategy in drug discovery and chemical biology to improve the therapeutic properties of a compound or to enable its use as a molecular probe. nih.gov For this compound, both the aromatic amine at the C-4 position and the indole nitrogen offer potential sites for derivatization to form prodrugs or for conjugation to other molecules.
Prodrug Strategies:
A common prodrug approach for aromatic amines is the formation of amide or carbamate linkages. nih.govresearchgate.net These functional groups can be designed to be cleaved in vivo by enzymes such as esterases or amidases, releasing the active parent amine. For example, the 4-amino group could be acylated with various carboxylic acids or reacted with chloroformates to yield carbamates. The choice of the promoiety can be tailored to modulate properties like solubility and cell permeability.
Another strategy involves the formation of (acyloxy)alkyl carbamates at the amino group. nih.gov These prodrugs are designed for enzymatic activation, where an initial esterase-catalyzed hydrolysis of the terminal ester triggers a spontaneous decomposition to release the parent amine. researchgate.net
Table 2: Examples of Prodrug Strategies for this compound
| Prodrug Type | Linkage | Activation Mechanism | Potential Advantage |
| Amide | Amide | Enzymatic (Amidase) | Modulated release |
| Carbamate | Carbamate | Enzymatic (Esterase) | Improved stability |
| (Acyloxy)alkyl carbamate | Carbamate | Enzymatic (Esterase) followed by spontaneous decomposition | Controlled release |
The indoleamine 2,3-dioxygenase 1 (IDO1) enzyme is a target in immunotherapy, and prodrugs of IDO1 inhibitors have been developed to improve their pharmacokinetic properties. nih.gov While this compound is not a known IDO1 inhibitor, these strategies provide a framework for how indoleamine-containing compounds can be modified as prodrugs.
Bioconjugation for Chemical Biology:
Bioconjugation involves linking a bioactive molecule to another chemical entity, such as a fluorescent dye, a peptide, or a larger biomolecule, to study its biological interactions. The 4-amino group of this compound is a suitable nucleophile for conjugation reactions.
For instance, it can be reacted with activated esters (e.g., N-hydroxysuccinimide esters) of fluorescent dyes to create fluorescent probes. These probes can then be used in cellular imaging studies to visualize the localization and trafficking of the parent compound.
Furthermore, the synthesis of hybrid molecules by conjugating the indoleamine to other bioactive scaffolds, such as pyrazoles or imidazoles, has been explored as a strategy to create new compounds with potentially enhanced or novel biological activities. mdpi.commdpi.com This can be achieved by forming a stable linker between the two moieties. Dipeptide derivatives of indole-3-carboxylic acid have also been synthesized as potential antimicrobial agents, demonstrating the utility of conjugating indoles to amino acid or peptide fragments. nih.gov
Based on the current publicly available scientific literature, there is no specific information regarding the Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) studies for the chemical compound this compound. Research and development in the field of medicinal chemistry often involves extensive studies on series of related compounds to understand how structural modifications influence their biological activity and properties. However, detailed reports on analogue design, in vitro binding assays, or cellular pathway modulation specifically for this compound are not present in the accessible domain.
While the broader class of indole-containing molecules is of significant interest in drug discovery, with numerous publications on their diverse biological activities and the SAR of various derivatives, this specific compound has not been the subject of published research that fits the detailed outline of this inquiry. Studies on other indole derivatives have explored strategies like fragment-based design, scaffold hopping, and bioisosteric replacements to optimize their therapeutic potential against various targets. nih.govnih.govnih.gov These investigations typically involve extensive experimental evaluation through in vitro and cellular assays to quantify the effects of structural changes on target binding and cellular function. nih.govnih.gov
The lack of specific data for this compound prevents a detailed discussion of its SAR and SPR, as well as the experimental evaluation of any analogues. Scientific inquiry into this particular molecule may be part of proprietary research and not publicly disclosed, or it may not have been a focus of academic or industrial research to date.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of activity for new, unsynthesized compounds. The development of a robust QSAR model involves several key steps.
Descriptor Selection and CalculationThe initial step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be categorized into several types:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).
2D Descriptors: Based on the 2D structure (e.g., topological indices, molecular connectivity).
3D Descriptors: Based on the 3D conformation of the molecule (e.g., steric, electronic, and hydrophobic fields).
For a hypothetical QSAR study on a series of indol-4-amine derivatives including 1-(2-Ethoxyethyl)-1h-indol-4-amine, a range of descriptors would be calculated to capture the structural variations within the series. However, no such study has been published for this specific compound, and therefore no specific set of calculated descriptors is available.
Statistical Model Development (e.g., regression analysis, machine learning)Once descriptors are calculated for a training set of molecules with known biological activities, a statistical model is developed to correlate the descriptors with the activity. Common methods include:
Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors).
Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity.
Machine Learning Methods: Algorithms such as Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN) can capture complex, non-linear relationships.
Without a dataset of active compounds related to this compound, no statistical model has been developed or can be presented.
Predictive Power and Model ValidationA critical aspect of QSAR modeling is to ensure that the developed model is robust and has predictive power for new compounds. This is assessed through rigorous validation techniques:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to test the model's internal consistency and stability.
External Validation: The model's predictive ability is tested on an external set of compounds (test set) that were not used in the model development. The predictive r-squared (r²_pred) is a common metric.
Y-scrambling: The biological activity data is randomly shuffled to ensure that the model is not a result of a chance correlation.
As no QSAR model for this compound has been reported, there is no data on its predictive power or validation.
Conformational Analysis and Molecular Flexibility Studies
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. This is crucial for understanding molecular flexibility and how a molecule might interact with a biological target.
Experimental Conformational Probes (e.g., spectroscopy)Experimental techniques can provide information about the preferred conformation of a molecule in different states:
X-ray Crystallography: Provides the precise 3D structure of a molecule in a solid, crystalline state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space distances between atoms in a solution, helping to determine the predominant conformation in solution.
No crystallographic or detailed NMR conformational studies for this compound have been found in the public domain.
Computational Conformational SamplingComputational methods are widely used to explore the conformational space of a molecule:
Systematic Search: Rotatable bonds are rotated by a defined increment to generate all possible conformations. This is only feasible for molecules with a small number of rotatable bonds.
Stochastic Search (e.g., Monte Carlo): Random changes are made to the molecular geometry, and the new conformation is accepted or rejected based on its energy.
Molecular Dynamics (MD) Simulations: Simulates the movement of atoms in a molecule over time, providing insight into its dynamic behavior and conformational preferences.
While these computational methods could be applied to this compound to predict its likely conformations and flexibility, no such studies have been published. A hypothetical analysis would focus on the rotation around the single bonds of the 2-ethoxyethyl side chain and its orientation relative to the indole (B1671886) ring.
Despite a comprehensive search for scientific literature, no specific data was found regarding the molecular interactions and mechanistic investigations of the chemical compound this compound. The search included queries aimed at identifying receptor binding studies, enzyme inhibition or activation kinetics, protein-ligand interaction mapping, analysis of downstream signaling cascades, and subcellular localization studies.
The performed searches did not yield any specific results for "this compound" in the context of the requested outline. Therefore, it is not possible to provide an article with the specified detailed research findings, data tables, and analyses for this particular compound.
It is important to note that the absence of information in publicly accessible scientific databases does not necessarily mean that no research has been conducted. The information may be proprietary, unpublished, or indexed under different chemical identifiers.
Molecular Interactions and Mechanistic Investigations in Vitro and in Silico
Computational Chemistry and Molecular Modeling of 1-(2-Ethoxyethyl)-1h-indol-4-amine
Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery and development. These in silico techniques provide profound insights into the interactions between small molecules and their biological targets at an atomic level, thereby guiding the rational design of more potent and selective therapeutic agents. For the compound this compound, a member of the pharmacologically significant indole (B1671886) family, these computational approaches offer a powerful means to predict its biological activity, understand its mechanism of action, and guide its further optimization.
Molecular Docking and Ligand-Protein Complex Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex. This technique is instrumental in identifying potential biological targets for a given compound and in elucidating the key molecular interactions that govern binding.
In the context of indole derivatives, molecular docking studies have been extensively employed to predict their binding modes with various protein targets. For instance, studies on indole amines as acetylcholinesterase inhibitors have revealed crucial interactions within the enzyme's active site. rsc.org In one such study, a novel indole amine demonstrated a binding energy of -13.37 kcal/mol, with hydrogen bonds forming with Asp74 and Tyr337, and π-π stacking interactions with Trp286. nih.gov Similarly, docking studies of indole-aminoquinazoline hybrids against the Epidermal Growth Factor Receptor (EGFR) have shown binding energies as favorable as -11.46 kcal/mol, indicating a strong interaction. mdpi.com
For this compound, molecular docking could be employed to predict its binding to a range of potential protein targets. The indole core would likely participate in π-π stacking or hydrophobic interactions, a common feature for this scaffold. The 4-amino group could act as a hydrogen bond donor or acceptor, while the flexible 2-ethoxyethyl side chain could explore various conformations within the binding pocket to establish additional favorable contacts. Docking simulations would allow for the visualization of these potential interactions and provide a quantitative estimate of the binding affinity, thereby prioritizing this compound for further experimental validation against specific biological targets.
Table 1: Examples of Molecular Docking Studies on Indole Derivatives
| Indole Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Novel Indole Amine | Acetylcholinesterase | -13.37 | Asp74, Tyr337, Trp286 nih.gov |
| Indole-aminoquinazoline hybrid | EGFR | -11.46 | Not Specified mdpi.com |
| Withaferin A (contains indole-like moiety) | Indoleamine 2,3-dioxygenase | -11.51 | SER167, ARG231, LYS377 nih.gov |
| Indole-based Thiadiazole Derivative | Acetylcholinesterase | Not Specified | Not Specified mdpi.com |
This table presents data from studies on various indole derivatives to illustrate the application of molecular docking. The binding energies and interacting residues are specific to the studied compounds and their respective targets.
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a predicted binding pose and for observing any conformational changes in the ligand or the protein upon binding.
MD simulations have been successfully applied to study the stability of various indole derivatives in complex with their protein targets. For example, MD simulations of indole derivatives as Pim-1 inhibitors have been used to examine the stability of interactions, particularly the vital role of Glu 121. nih.gov In another study, MD simulations of a docked amino indole derivative with EHMT2 showed that the protein-ligand complex remained structurally stable throughout the simulation. mdpi.com
Quantum Mechanical Calculations for Electronic Properties and Reaction Mechanisms
Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules. These methods can be used to determine a wide range of molecular properties, including charge distribution, orbital energies, and reaction energetics.
QM studies on indole and its isomers have been conducted to investigate their stability and structural properties using Density Functional Theory (DFT). researchgate.net Such calculations can provide insights into the electronic nature of the indole scaffold, which is fundamental to its ability to engage in various non-covalent interactions. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have been employed to elucidate the complete reaction mechanism of indoleamine 2,3-dioxygenase, revealing intricate details of the enzymatic process at the electronic level. nih.gov
For this compound, QM calculations could be used to determine its electronic properties, such as the electrostatic potential surface, which would highlight regions of the molecule that are prone to electrostatic interactions. This information can be used to rationalize the binding modes observed in docking studies and to predict the types of interactions the molecule is likely to form. Furthermore, QM methods could be employed to study the reaction mechanisms of potential metabolic transformations of this compound.
De Novo Ligand Design and Virtual Screening
De novo ligand design and virtual screening are powerful computational strategies for the discovery of novel drug candidates. De novo design algorithms build new molecules from scratch within the confines of a protein's binding site, while virtual screening involves computationally searching large libraries of existing compounds to identify those that are likely to bind to a specific target.
The indole scaffold is a common starting point in both de novo design and virtual screening campaigns due to its prevalence in biologically active molecules. mdpi.com For example, virtual screening of large compound libraries has been used to identify novel acetylcholinesterase inhibitors. nih.gov Similarly, the design of new indole-based Bcl-2 inhibitors has been guided by computational approaches. mdpi.com
The structure of this compound could serve as a valuable starting point or fragment in de novo design efforts. The indole core could be used as an anchor, and computational algorithms could explore different substituents at various positions to optimize binding affinity and selectivity. In virtual screening, large chemical databases could be searched for compounds that are structurally similar to this compound or that share its key pharmacophoric features. These computational approaches can significantly accelerate the process of identifying new and potent indole-based therapeutic agents.
Pre Clinical Metabolism and Pharmacokinetics in Vitro and in Silico
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are designed to determine the rate at which a compound is metabolized by enzymes, primarily from the liver and intestine. This provides an early indication of the compound's potential half-life in the body.
Microsomal Stability (Liver, Intestinal)
Microsomes are vesicles derived from the endoplasmic reticulum of liver or intestinal cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). In a typical microsomal stability assay, the test compound is incubated with liver or intestinal microsomes, and the decrease in its concentration over time is measured.
No public data is available on the metabolic stability of 1-(2-Ethoxyethyl)-1h-indol-4-amine in liver or intestinal microsomes.
A representative data table for such an experiment would typically appear as follows:
| Species | Microsomal Protein (mg/mL) | Incubation Time (min) | % Remaining of this compound |
| Human Liver | 0.5 | 0 | Data not available |
| Human Liver | 0.5 | 15 | Data not available |
| Human Liver | 0.5 | 30 | Data not available |
| Human Liver | 0.5 | 60 | Data not available |
| Rat Liver | 0.5 | 0 | Data not available |
| Rat Liver | 0.5 | 15 | Data not available |
| Rat Liver | 0.5 | 30 | Data not available |
| Rat Liver | 0.5 | 60 | Data not available |
Plasma and Blood Stability
The stability of a compound in plasma and whole blood is also evaluated to identify any potential for non-enzymatic degradation or metabolism by blood-borne enzymes. The compound is incubated in plasma or blood from various species, and its concentration is monitored over time.
There is no published data on the stability of this compound in plasma or blood.
Identification of Major Metabolites (In Vitro Systems)
Identifying the major metabolites of a compound is essential for understanding its clearance pathways and for assessing the potential for active or toxic metabolites.
Using LC-MS/MS for Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to separate, detect, and identify metabolites in complex biological samples. Following incubation in an in vitro system like liver microsomes, the sample is analyzed by LC-MS/MS to generate a metabolite profile.
No metabolite profiling studies for this compound using LC-MS/MS have been reported in the scientific literature.
Elucidation of Metabolic Pathways
By identifying the chemical structures of the metabolites, the primary metabolic pathways can be elucidated. Common metabolic reactions include oxidation, hydroxylation, dealkylation, and conjugation.
Without experimental data, the metabolic pathways of this compound remain unknown.
Enzyme Kinetics and Isotype Identification in Metabolism (In Vitro)
These studies aim to determine which specific enzymes are responsible for the metabolism of a compound and the kinetics of these reactions. This is often done using recombinant human enzymes or by using specific chemical inhibitors in microsomal incubations.
No information is available regarding the enzyme kinetics or the specific cytochrome P450 isotypes involved in the metabolism of this compound.
A typical data table for enzyme kinetics would include the following parameters:
| Enzyme Isotype | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| CYP3A4 | Data not available | Data not available | Data not available |
| CYP2D6 | Data not available | Data not available | Data not available |
| CYP2C9 | Data not available | Data not available | Data not available |
In Vitro Permeability and Transport Studies
These studies are essential for predicting the oral absorption of a compound.
There are no published results from Caco-2 permeability assays for this compound. The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium to predict drug absorption. bienta.netnih.govresearchgate.net An assay would measure the rate at which the compound crosses the cell monolayer, reported as an apparent permeability coefficient (Papp), to classify it as having low or high permeability. scispace.comnih.gov
No data could be located to determine if this compound is a substrate or an inhibitor of key efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters are present in the intestinal epithelium and can actively pump drugs out of cells, limiting their absorption. Standard preclinical profiling would involve specific assays to evaluate these potential interactions.
In Silico Prediction of ADME Properties
Computational models are often used in early drug discovery to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound before extensive laboratory testing.
No in silico ADME predictions for this compound have been published. Such models would typically use the compound's chemical structure to estimate properties like intestinal absorption, plasma protein binding, and its ability to cross the blood-brain barrier. While a structurally related compound, 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole difumarate, has undergone pharmacokinetic studies, these findings cannot be extrapolated to this compound due to significant structural differences. nih.govnih.gov
Metabolic Hot Spot Prediction
In silico and in vitro studies of various indole (B1671886) derivatives have provided a foundational understanding of their metabolic pathways, which can be extrapolated to predict the metabolic hotspots of this compound. The metabolism of indole-containing compounds is primarily governed by cytochrome P450 (CYP) enzymes in the liver.
Computational tools for metabolic prediction, such as those mentioned in studies on other complex molecules, analyze the structure of a compound to identify sites most susceptible to enzymatic action. nih.govnews-medical.net For this compound, the likely metabolic hotspots are the indole ring, the ethoxyethyl side chain, and the amino group.
Key Predicted Metabolic Reactions:
Hydroxylation: The indole ring is a primary target for oxidation. Hydroxylation can occur at various positions, with the 5- and 6-positions being common sites for indole derivatives. This process is a major pathway for the metabolism of many indole-containing structures. acs.org
N-dealkylation: The bond between the indole nitrogen and the ethoxyethyl group is a potential site for cleavage. N-dealkylation is a known metabolic pathway for N-substituted indoles, leading to the formation of 4-amino-1H-indole and a corresponding ethoxyethyl fragment. acs.org
O-dealkylation: The ethyl group on the ether linkage is susceptible to O-dealkylation, which would result in a hydroxylated side chain.
Oxidation of the Side Chain: The ethoxyethyl side chain can undergo oxidation at the carbon atoms, potentially leading to the formation of corresponding aldehydes and carboxylic acids.
Oxidation of the Indole Ring: The pyrrole (B145914) moiety of the indole ring can be oxidized at the 2- and 3-positions to form an indoxyl group, which may then be further oxidized to an isatin (B1672199) group. nih.gov
Based on the general principles of indole metabolism, the following table summarizes the predicted metabolic hotspots for this compound.
| Predicted Metabolic Hotspot | Metabolic Reaction | Potential Metabolite |
| Indole Ring (C5 or C6) | Aromatic Hydroxylation | This compound-5-ol or -6-ol |
| Ethoxyethyl Side Chain (N-CH₂) | N-dealkylation | 4-amino-1H-indole |
| Ethoxyethyl Side Chain (-O-CH₂CH₃) | O-de-ethylation | 1-(2-Hydroxyethyl)-1H-indol-4-amine |
| Indole Ring (C2/C3) | Oxidation | 1-(2-Ethoxyethyl)-1H-indol-2,3-dione-4-amine |
Excretion Prediction
The excretion of this compound and its metabolites is predicted to follow the general pathways established for other xenobiotics, particularly other indole derivatives. Following metabolic transformation in the liver, the resulting more polar and water-soluble metabolites are more readily eliminated from the body. nih.gov
The primary route of excretion for metabolites of indole compounds is typically via the kidneys into the urine. nih.gov Some elimination may also occur through the feces, particularly for less polar metabolites or those that undergo enterohepatic circulation.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models suggest that for many small molecules, renal excretion is the predominant pathway for metabolites. nih.gov The metabolites of this compound, such as hydroxylated and dealkylated products, would be more water-soluble than the parent compound, facilitating their renal clearance.
The following table outlines the predicted excretion pathways for this compound and its metabolites.
| Excretion Pathway | Predicted for | Rationale |
| Renal (Urine) | Metabolites (e.g., hydroxylated, dealkylated, and conjugated forms) | Increased polarity and water solubility of metabolites enhances renal clearance. This is a common excretion route for drug metabolites. nih.gov |
| Fecal (Bile) | Parent compound (minor) and some metabolites | Less polar metabolites or those that are actively transported into the bile may be excreted via the feces. |
Advanced Analytical Techniques for Research and Characterization
Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic techniques are indispensable for assessing the purity of 1-(2-Ethoxyethyl)-1h-indol-4-amine and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for these purposes.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. For indole (B1671886) derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. bibliotekanauki.plmedcraveonline.comoup.com An isocratic or gradient elution with a mobile phase, often consisting of acetonitrile, methanol, and water, allows for the effective separation of the target compound from impurities and starting materials. medcraveonline.com UV detection is frequently used, with the wavelength set to the absorbance maximum of the indole ring, typically around 280 nm, to ensure high sensitivity. bibliotekanauki.ploup.com The validation of an HPLC method for a novel indole derivative would involve assessing parameters such as selectivity, linearity, accuracy, precision, and robustness to ensure reliable quantification. medcraveonline.comacs.org
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. While some indole derivatives may require derivatization to increase their volatility, GC is a powerful tool for purity assessment and reaction monitoring. mdpi.comfrontiersin.org The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. oup.comnotulaebotanicae.ro The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time is a key parameter for identification. frontiersin.org
Table 1: Typical Chromatographic Conditions for Indole Derivative Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) bibliotekanauki.plmedcraveonline.com | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) oup.comnotulaebotanicae.ro |
| Mobile Phase/Carrier Gas | Acetonitrile/Methanol/Water mixture medcraveonline.com | Helium oup.comnotulaebotanicae.ro |
| Detection | UV-Vis Detector (e.g., at 280 nm) bibliotekanauki.ploup.com | Mass Spectrometry (MS) mdpi.comfrontiersin.orgnotulaebotanicae.ro |
| Application | Purity assessment, quantification of non-volatile derivatives acs.orgsciepub.com | Analysis of volatile compounds, impurity profiling frontiersin.orgnih.gov |
Spectroscopic Characterization for Complex Structural Elucidation (e.g., 2D NMR, high-resolution MS for complex metabolites)
The unambiguous determination of the chemical structure of this compound and its potential complex metabolites relies heavily on advanced spectroscopic techniques.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structures of organic molecules. nih.gov While 1D NMR (¹H and ¹³C) provides initial structural information, 2D NMR experiments are crucial for establishing connectivity between atoms, which is essential for a molecule with multiple substitution patterns like the target compound. magritek.com
COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to piece together adjacent proton networks within the indole ring and the ethoxyethyl side chain. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different fragments of the molecule, such as linking the ethoxyethyl side chain to the nitrogen of the indole ring. libretexts.orgnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is valuable for determining the conformation of the molecule. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its metabolites. upsc.senih.govacs.org Techniques like quadrupole-orbitrap mass spectrometry can achieve mass accuracy of less than 5 ppm, which is crucial for distinguishing between compounds with the same nominal mass. acs.org When analyzing complex metabolites, HRMS coupled with tandem MS (MS/MS) generates fragmentation patterns that provide structural information about the metabolite, helping to identify modifications to the parent structure. upsc.seacs.org
Table 2: Application of 2D NMR Techniques for Structural Elucidation
| 2D NMR Experiment | Information Provided | Application to this compound |
|---|---|---|
| COSY | ¹H-¹H correlations through bonds (typically 2-3 bonds) | Establishing proton connectivity in the indole ring and the ethoxyethyl chain. |
| HSQC | ¹H-¹³C correlations through one bond nih.gov | Assigning each carbon atom to its directly attached proton(s). |
| HMBC | ¹H-¹³C correlations through multiple bonds (2-3 bonds) nih.gov | Confirming the attachment of the ethoxyethyl group to the indole nitrogen and the amine group at position 4. |
| NOESY | ¹H-¹H correlations through space nih.gov | Determining the spatial arrangement and conformation of the molecule. |
Mass Spectrometry-Based Approaches for Interaction Studies
Understanding how this compound interacts with biological targets, such as proteins, is crucial for elucidating its mechanism of action. Mass spectrometry (MS) offers powerful tools for studying these non-covalent interactions. researchgate.netbenthamscience.comed.ac.ukrsc.org
Soft ionization techniques, particularly Electrospray Ionization (ESI-MS) , are used to gently transfer intact protein-ligand complexes from solution into the gas phase for MS analysis. researchgate.netfrontiersin.org By analyzing the mass of the resulting ions, the formation of a complex between a protein and the indole compound can be confirmed, and the stoichiometry of the binding can be determined. frontiersin.org
Other MS-based techniques can provide more detailed information about the interaction:
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) monitors changes in the protein's conformation upon ligand binding by measuring the rate of deuterium exchange of backbone amide protons. frontiersin.org
Chemical Cross-linking Mass Spectrometry (CX-MS) uses chemical reagents to covalently link the ligand to its binding site on the protein, followed by enzymatic digestion and MS analysis to identify the specific amino acid residues involved in the interaction. frontiersin.org
Affinity-based approaches combined with MS can be used to isolate proteins that bind to the target compound from complex biological samples. researchgate.netbenthamscience.com
Crystallography and X-ray Diffraction for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org For a novel compound like this compound, obtaining a single crystal and analyzing its X-ray diffraction pattern can provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.netmdpi.commdpi.com
The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. mdpi.com The crystal structure reveals not only the molecular conformation but also the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of molecules in the solid state. acs.org This information is invaluable for understanding the compound's physical properties.
Table 3: Example Crystallographic Data for an Indole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic mdpi.com |
| Space Group | P-1 mdpi.com |
| Unit Cell Dimensions | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å mdpi.com |
| Angles | α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° mdpi.com |
| Volume | 900.07(5) ų mdpi.com |
Note: This is example data for a substituted pyridazino[4,5-b]indole and is illustrative of the data obtained from an X-ray diffraction experiment.
Hyphenated Techniques for Metabolite Identification and Quantification (e.g., LC-NMR, GC-MS)
To understand the metabolic fate of this compound in a biological system, hyphenated techniques that combine the separation power of chromatography with the detection capabilities of spectroscopy are essential.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of metabolite analysis. nih.gov It allows for the separation of metabolites from complex biological matrices (like serum or urine) followed by their detection and identification by MS. upsc.senih.gov High-resolution MS is particularly useful for determining the elemental composition of unknown metabolites. upsc.senih.gov Tandem MS (LC-MS/MS) provides structural information by fragmenting the metabolite ions, which helps in identifying the site of metabolic modification (e.g., hydroxylation, glucuronidation) on the parent molecule. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique for metabolite analysis, particularly for volatile or semi-volatile compounds. mdpi.comfrontiersin.orgnih.gov Often, metabolites need to be derivatized (e.g., by silylation) to make them amenable to GC analysis. mdpi.com GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared to spectral libraries for metabolite identification. mdpi.comresearchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly couples an HPLC system with an NMR spectrometer. mdpi.comnih.gov This allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. LC-NMR is particularly powerful for the structural elucidation of completely novel metabolites, as it can provide detailed structural information without the need to isolate the metabolite in pure form. mdpi.comresearchgate.net The combination of LC-MS and LC-NMR provides complementary information, with MS offering high sensitivity and molar mass information, and NMR providing detailed structural insights. nih.govresearchgate.net
Table 4: Comparison of Hyphenated Techniques for Metabolite Analysis
| Technique | Separation Principle | Detection Principle | Strengths for Metabolite Analysis |
|---|---|---|---|
| LC-MS | Liquid chromatography based on polarity nih.gov | Mass-to-charge ratio nih.gov | High sensitivity, suitable for polar and non-volatile metabolites, provides molecular weight and fragmentation data. upsc.senih.govnih.gov |
| GC-MS | Gas chromatography based on volatility and polarity mdpi.com | Mass-to-charge ratio mdpi.com | High resolution, extensive spectral libraries for identification, ideal for volatile and derivatized non-volatile metabolites. mdpi.comfrontiersin.orgresearchgate.net |
| LC-NMR | Liquid chromatography based on polarity mdpi.com | Nuclear magnetic resonance mdpi.com | Unambiguous structure elucidation of novel metabolites without isolation, provides detailed connectivity information. mdpi.comnih.gov |
Emerging Research Avenues and Future Perspectives
Integration with Chemical Biology Tools and Techniques
The structure of 1-(2-Ethoxyethyl)-1h-indol-4-amine is well-suited for its development into sophisticated chemical biology tools to probe complex biological systems. The C4-amino group serves as a versatile chemical handle for the attachment of various functional moieties without significantly altering the core indole (B1671886) scaffold, which is often crucial for target recognition.
Fluorescent Probes: The indole ring itself possesses intrinsic fluorescent properties. By conjugating fluorophores to the 4-amino group, it is possible to create probes for fluorescence resonance energy transfer (FRET) studies or for visualizing biological targets within cells. The choice of fluorophore can be tailored to the specific application, ranging from small organic dyes to larger fluorescent proteins.
Affinity-Based Probes: The 4-amino group can be functionalized with reactive groups, such as biotin or photo-crosslinkers, to create affinity-based probes. These probes would enable the identification and isolation of the binding partners of this compound from complex biological mixtures, a technique known as affinity purification-mass spectrometry.
Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomics strategy that utilizes reactive probes to assess the functional state of enzymes in their native environment arkat-usa.orgmdpi.com. The 4-amino group of the title compound could be derivatized with a reactive "warhead" that covalently modifies the active site of a target enzyme in an activity-dependent manner. This would allow for the profiling of enzyme activities in health and disease, and for the discovery of novel enzyme targets.
Bioorthogonal Chemistry: The principles of bioorthogonal chemistry, which involve reactions that can occur in living systems without interfering with native biochemical processes, can be applied to this compound tandfonline.comresearchgate.netnih.govnih.govnih.gov. For instance, the 4-amino group could be modified with a bioorthogonal handle, such as an azide or an alkyne. This would enable the in vivo labeling and tracking of the compound and its biological targets through "click chemistry" reactions.
| Potential Chemical Biology Tool | Functionalization at C4-Amino Group | Application |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., FITC, Rhodamine) | Cellular imaging, FRET assays |
| Affinity-Based Probe | Attachment of a biotin tag or a photo-crosslinker | Target identification and validation |
| Activity-Based Probe | Incorporation of a reactive electrophilic "warhead" | Enzyme activity profiling in complex proteomes |
| Bioorthogonal Probe | Derivatization with an azide or alkyne group | In vivo tracking and labeling of the molecule |
Application in Targeted Covalent Inhibitor Design
Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target, leading to irreversible inhibition nih.gov. This approach can offer advantages in terms of potency and duration of action. The scaffold of this compound is a promising starting point for the design of novel TCIs.
The strategy would involve appending a reactive electrophilic group, or "warhead," to the indole nucleus. The 4-amino group is an ideal position for the attachment of such a warhead via a stable linker mdpi.comnih.govnih.govllnl.govllnl.gov. The warhead is designed to react with a nucleophilic amino acid residue (e.g., cysteine, lysine, or serine) in the binding site of the target protein.
The design of such TCIs would involve a two-step process:
Non-covalent binding: The this compound scaffold would first bind reversibly to the target protein, driven by non-covalent interactions.
Covalent bond formation: Once bound, the strategically positioned warhead would react with a nearby nucleophilic residue to form an irreversible covalent bond.
The N-ethoxyethyl group could play a role in optimizing the pharmacokinetic properties of the resulting TCI, such as its solubility and cell permeability.
| Warhead Type | Target Residue | Potential Therapeutic Area |
| Acrylamide | Cysteine | Oncology, Inflammation |
| Vinyl sulfone | Cysteine | Various |
| Chloroacetamide | Cysteine | Various |
| Fluorosulfonyl | Lysine | Various |
| Epoxide | Serine/Threonine | Various |
Exploration of Polypharmacology and Off-Target Interactions (Molecular Level)
Polypharmacology, the ability of a single compound to interact with multiple targets, is a double-edged sword in drug discovery. While it can lead to undesirable side effects, it can also be exploited for therapeutic benefit in complex diseases mdpi.comnih.govnih.govnih.gov. The indole scaffold is known for its promiscuity, and it is likely that this compound and its derivatives would interact with multiple biological targets.
Computational methods, such as molecular docking and machine learning algorithms, can be employed to predict the potential off-target interactions of this compound at a molecular level mdpi.comnih.govnih.govnih.gov. By screening the compound against a large panel of known protein structures, it is possible to identify potential off-targets and to understand the structural basis for these interactions.
The N-ethoxyethyl and C4-amino substituents will significantly influence the polypharmacological profile of the compound. The N-alkylation of indoles is known to affect their biological activity and target selectivity arkat-usa.orgtandfonline.comresearchgate.netnih.govmdpi.combiorxiv.orgsemanticscholar.org. Understanding these off-target interactions is crucial for optimizing the selectivity of lead compounds and for identifying potential opportunities for drug repurposing.
Development of Optogenetic or Chemogenetic Probes
Optogenetics and chemogenetics are cutting-edge techniques that allow for the precise control of biological processes with light or specific small molecules, respectively. The development of photoswitchable or chemically-inducible ligands based on the this compound scaffold could provide powerful tools for studying cellular signaling pathways.
Optogenetic Probes: By incorporating a photoswitchable moiety, such as an azobenzene or a hemithioindigo, into the structure of this compound, it may be possible to create a molecule whose biological activity can be controlled with light semanticscholar.orgpharmaguideline.comnih.gov. For example, a photoswitchable ligand could be designed to bind to a target receptor in one isomeric state (e.g., the trans isomer) but not in the other (e.g., the cis isomer). This would allow for the reversible activation or inhibition of the receptor with light of specific wavelengths.
Chemogenetic Probes: Chemogenetics involves the use of engineered receptors that are activated by otherwise inert small molecules (Designer Receptors Exclusively Activated by Designer Drugs or DREADDs) nus.edu.sg. The this compound scaffold could be optimized to serve as a specific and inert ligand for an engineered receptor, providing a means to selectively control the activity of specific cell types in which the receptor is expressed.
Uncharted Biological Pathways and Disease Relevance (from a molecular target perspective)
While the specific biological targets of this compound are unknown, the 4-aminoindole scaffold has been explored as a source of inhibitors for several important classes of proteins. This provides a basis for hypothesizing about the potential molecular targets and therapeutic applications of this compound.
Kinase Inhibitors: The 4-amino group can serve as a key hydrogen bond donor for interaction with the hinge region of protein kinases. Derivatives of 4-aminoindoles have been investigated as inhibitors of various kinases involved in cancer and inflammatory diseases nih.govfrontiersin.org.
GPCR Ligands: G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. The indole nucleus is a common feature in many GPCR ligands, and 4-aminoindole derivatives could be developed as novel modulators of GPCR signaling nih.govresearchgate.net.
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and histone methyltransferases (HMTs), are emerging as important targets for cancer therapy. The indole scaffold can be used to design inhibitors of these enzymes, and this compound could serve as a starting point for the development of novel epigenetic modulators llnl.govsciencedaily.comnih.govmarinbio.com.
Protein-Protein Interaction Modulators: The disruption of protein-protein interactions (PPIs) is a challenging but promising area of drug discovery. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The indole scaffold has been successfully incorporated into PROTACs, and this compound could be developed as a ligand for a target protein in a novel PROTAC pharmaguideline.comnih.govmdpi.comkuleuven.benih.gov.
| Potential Target Class | Example Targets | Potential Disease Relevance |
| Protein Kinases | EGFR, VEGFR, Aurora Kinase | Cancer, Inflammation |
| GPCRs | Serotonin receptors, Dopamine receptors | Neurological disorders, Psychiatry |
| Epigenetic Enzymes | HDACs, HMTs, HATs | Cancer, Inflammatory diseases |
| Protein-Protein Interactions | BRD4, MDM2 | Cancer, Other diseases |
Advanced In Silico Methodologies and AI in Compound Design
Recent advances in computational chemistry and artificial intelligence (AI) are revolutionizing the drug discovery process. These technologies can be applied to accelerate the design and optimization of derivatives of this compound.
Target Prediction and Virtual Screening: AI and machine learning algorithms can be trained on large datasets of known drug-target interactions to predict the most likely biological targets of a novel compound mdpi.comnih.govresearchgate.netnih.govrsc.org. These predictions can then be validated experimentally, saving significant time and resources.
De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with the structure of this compound as a starting point, it is possible to generate a library of virtual derivatives with improved potency, selectivity, and pharmacokinetic properties.
Predictive Toxicology and Pharmacokinetics: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound before it is synthesized. This allows for the early identification of potential liabilities and the prioritization of the most promising candidates for further development.
Challenges and Opportunities in Indole Chemistry Research
While the indole scaffold offers immense potential, there are also significant challenges in the synthesis and functionalization of these molecules. The regioselective functionalization of the indole core, particularly at the less reactive C4, C5, C6, and C7 positions, remains a major challenge for synthetic chemists nih.govacs.orgrsc.orgmdpi.comfrontiersin.org.
However, these challenges also present opportunities for innovation. The development of new catalytic methods for the selective C-H functionalization of indoles is an active area of research. Success in this area will greatly expand the accessible chemical space for indole-based drug discovery.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Ethoxyethyl)-1H-indol-4-amine, and how can reaction efficiency be optimized?
- Methodology : Begin with indole-4-amine as the core structure. Introduce the 2-ethoxyethyl group via nucleophilic substitution or alkylation, using catalysts like NaH or K₂CO₃ in anhydrous DMF under inert atmosphere . Monitor reaction progress by TLC or HPLC. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to enhance yield. Post-synthesis, purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity using GC-MS or LC-QTOF .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use H/C NMR to confirm structural integrity, focusing on indole NH (~10–12 ppm) and ethoxyethyl protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂) . Complement with FT-IR to identify amine N-H stretches (~3400 cm) and ether C-O-C bands (~1100 cm). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination (e.g., expected [M+H] for C₁₂H₁₆N₂O: 220.1216) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) over 4–8 weeks. Analyze degradation products via LC-MS and quantify intact compound using calibration curves. Stability-indicating methods (e.g., HPLC with PDA detection) are critical to distinguish degradation peaks .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported pharmacological activities of this compound derivatives?
- Methodology : Perform dose-response assays across multiple cell lines (e.g., HEK-293, SH-SY5Y) to validate receptor binding affinities. Use statistical tools (ANOVA, Tukey’s post-hoc test) to assess significance of observed variations. Cross-reference with molecular docking studies to predict interactions with targets like serotonin receptors, adjusting for stereoelectronic effects of the ethoxyethyl group .
Q. How can researchers design experiments to probe the metabolic pathways of this compound in vivo?
- Methodology : Administer C-labeled compound to rodent models and collect plasma/urine samples at timed intervals. Identify metabolites via LC-MS/MS with isotopic tracing. Compare results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to map phase I/II metabolism. Use software like MetaDrug for pathway prediction .
Q. What computational and experimental approaches validate the role of the ethoxyethyl moiety in modulating indoleamine bioactivity?
- Methodology : Synthesize analogs lacking the ethoxyethyl group or with substituents (e.g., methoxyethyl, propoxyethyl). Compare their pharmacokinetic profiles (logP, solubility) and receptor binding via SPR or ITC. Pair with DFT calculations to analyze electronic effects (HOMO-LUMO gaps) and steric hindrance .
Q. How should researchers address discrepancies in crystallographic data for this compound derivatives?
- Methodology : Recrystallize the compound in multiple solvents (e.g., EtOH, hexane/EtOAc) to obtain different polymorphs. Perform single-crystal X-ray diffraction and refine structures using SHELXL. Validate with Hirshfeld surface analysis to identify intermolecular interactions (e.g., H-bonding, π-π stacking) that influence packing .
Methodological Best Practices
- Data Analysis : For reproducibility, apply Grubbs’ test to exclude outliers in biological assays and report results with 95% confidence intervals .
- Safety Protocols : Adopt OSHA guidelines for handling amines (e.g., PPE, fume hoods) and dispose of waste via certified agencies .
- Literature Review : Use SciFinder or Reaxys to retrieve patents/studies on indole-4-amine derivatives, prioritizing peer-reviewed journals over non-curated databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
